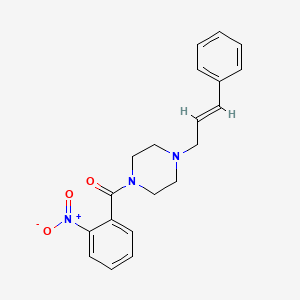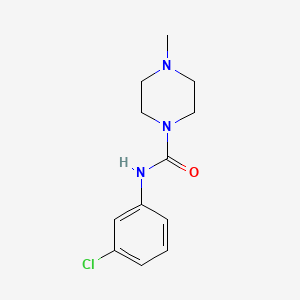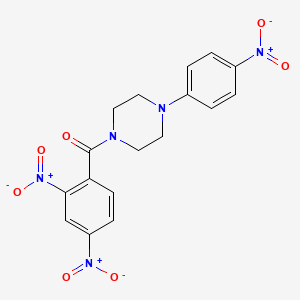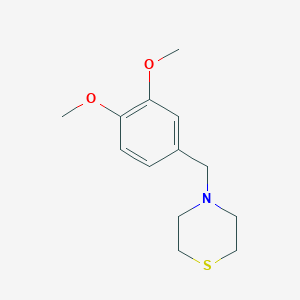
1-(2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Descripción general
Descripción
1-(2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as NBPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a piperazine derivative that contains a nitrobenzoyl group and a phenylpropenyl group, which are both important for its biological activity.
Mecanismo De Acción
The mechanism of action of 1-(2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the formation of a complex between the molecule and the metal ion. This complex can then interact with other molecules in the cell, leading to various biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in scientific research is its high selectivity for copper ions, which allows for specific detection and monitoring of copper levels in biological systems. However, one limitation of this compound is its potential toxicity, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is the development of new fluorescent probes based on this compound for detecting other metal ions in biological systems. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in cancer treatment and antimicrobial therapy.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its unique properties, including its high selectivity for copper ions, make it a useful tool for detecting and monitoring metal ions in biological systems. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of science.
Aplicaciones Científicas De Investigación
1-(2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used in various scientific research studies due to its unique properties. One of the main applications of this compound is its use as a fluorescent probe for detecting metal ions in biological systems. This compound has been shown to selectively bind to copper ions and emit a strong fluorescence signal, making it a useful tool for monitoring copper levels in living cells.
Propiedades
IUPAC Name |
(2-nitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(18-10-4-5-11-19(18)23(25)26)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYSXUHALSAUAT-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N'-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-N-phenylsulfamide](/img/structure/B3835866.png)
![1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3835872.png)
![3-[(2,4-dimethylphenyl)amino]-2-nitro-1H-inden-1-one](/img/structure/B3835886.png)
![2-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol](/img/structure/B3835890.png)

![2,4-dihydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3835901.png)


![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3835930.png)
![5-acetyl-N,2,4-trimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B3835933.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3835936.png)


